4-(4-Cyano-2-methanesulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as BAY 85-8501, is a synthetic organic compound that belongs to the dihydropyrimidinone class. [] It is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. [] BAY 85-8501 has been identified as a potential therapeutic agent for pulmonary diseases such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), acute respiratory distress syndrome (ARDS), bronchiectasis (BE), and pulmonary hypertension (PH). []
The synthesis of BAY 85-8501 involves a multi-step process starting from a dihydropyrimidinone lead structure. [] While the exact synthetic route has not been fully disclosed in the provided abstracts, the optimization process involved incorporating a methyl sulfone substituent to lock the molecule in its bioactive conformation, enhancing its potency. [] This suggests the use of standard organic chemistry reactions like alkylation or sulfonylation to introduce the desired substituents.
The molecular structure of BAY 85-8501 is characterized by a dihydropyrimidinone core with strategically positioned substituents. [] The key structural features contributing to its potency include:
The induced-fit binding mode of BAY 85-8501 allows for tight interactions with the S2 and S1 pockets of HNE. [] This suggests a specific orientation of the molecule within the active site of the enzyme, contributing to its inhibitory activity.
BAY 85-8501 acts as a potent and selective inhibitor of human neutrophil elastase (HNE). [] Its mechanism of action involves binding to the active site of HNE, preventing the enzyme from cleaving its target substrates. [] This inhibition is thought to re-establish the protease-antiprotease balance in inflammatory conditions, mitigating the damaging effects of excessive HNE activity. []
The primary application of BAY 85-8501 lies in its potential as a therapeutic agent for pulmonary diseases. [] Its high potency and selectivity for HNE make it a promising candidate for further development in the treatment of:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: